N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-cyanoethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized heterocycles.
Scientific Research Applications
N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, leading to modulation of biological pathways. The cyanoethyl group can further enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
- N-(1-Cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyanoethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-8-9(7(3)15-13-8)10(14)12-6(2)5-11/h6H,4H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEABIJIYVBRPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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